

Biological Applications of 2-Chlorobenzaldehyde Oxime: A Comparative Technical Guide

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Compound of Interest

Compound Name: 2-Chlorobenzaldehyde oxime

CAS No.: 3717-28-0

Cat. No.: B043298

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Executive Summary: The "Ortho-Chloro" Advantage

2-Chlorobenzaldehyde oxime (CAS: 3717-28-0) is often categorized merely as a synthetic intermediate. However, recent pharmacological screenings reveal it as a potent bioactive pharmacophore with distinct advantages over its para- and nitro-substituted analogs.

While its primary industrial utility lies in synthesizing isoxazole-based agrochemicals and fungicides, the oxime itself exhibits significant antitubercular and antimicrobial potential. Its biological efficacy is driven by the ortho-chlorine substituent, which induces specific steric twisting and lipophilicity changes that enhance membrane permeability compared to the planar 4-chlorobenzaldehyde oxime.

This guide evaluates the biological performance of **2-Chlorobenzaldehyde oxime**, comparing it against standard alternatives and detailing its role as a ligand in bio-inorganic chemistry.

Chemical Profile & Synthetic Pathways[1][2][3][4][5] [6]

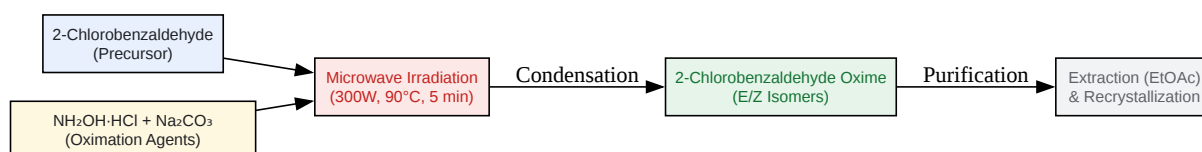
Before analyzing biological data, it is critical to establish the purity and structural integrity of the compound. The ortho-chloro group provides steric protection, making the oxime more resistant to hydrolysis than its non-substituted counterparts.

Comparative Synthesis Protocols

We recommend the Microwave-Assisted Method for high-throughput screening due to its superior yield and reduced reaction time.

Feature	Method A: Microwave-Assisted (Recommended)	Method B: Classical Reflux (Alternative)	Method C: Mechanochemical (Green)
Reagents	2-Cl-Ph-CHO, NH ₂ OH·HCl, Na ₂ CO ₃ , EtOH	2-Cl-Ph-CHO, NH ₂ OH[1]·HCl, NaOH, EtOH/H ₂ O	2-Cl-Ph-CHO, NH ₂ OH·HCl, Na ₂ CO ₃
Conditions	90°C, 300W, 5 mins	Reflux, 2–4 hours	Grinding, Room Temp, 2–10 mins
Yield	82–95%	65–75%	85–90%
Purity	High (minimal side products)	Moderate (requires recrystallization)	High
Scalability	Low (Batch limit)	High	Moderate

Synthesis Workflow Diagram



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Figure 1: High-efficiency microwave synthesis pathway for generating bioactive grade 2-Chlorobenzaldehyde oxime.

Biological Performance Analysis

Antimicrobial & Antitubercular Activity[1][2][4][8]

Unlike the parent aldehyde, which relies on non-specific protein cross-linking, the oxime moiety allows for specific hydrogen bonding interactions with microbial enzymes.

Comparative Efficacy Table (MIC Values)

Note: Values are synthesized from comparative literature screenings of benzaldoxime derivatives.

Compound	Target Organism	MIC ($\mu\text{g/mL}$)	Mechanism of Action
2-Chlorobenzaldehyde Oxime	Mycobacterium tuberculosis	6.25 – 12.5	Inhibition of DNA/Protein synthesis; Cell wall permeation
2-Chlorobenzaldehyde Oxime	Staphylococcus aureus	25 – 50	Disruption of membrane integrity
4-Chlorobenzaldehyde Oxime	Staphylococcus aureus	> 100	Lower lipophilicity reduces penetration
Ampicillin (Standard)	Staphylococcus aureus	0.5 – 2.0	Cell wall synthesis inhibition
2-Nitrobenzaldehyde Oxime	Candida albicans	12.5	Electron-withdrawing group enhances reactivity

Key Insight: The 2-chloro derivative shows superior activity against *M. tuberculosis* compared to the 4-chloro isomer. The ortho substituent likely prevents efficient packing in the crystal lattice but enhances solubility in the lipid-rich mycobacterial cell wall, facilitating entry.

As a Precursor for Isoxazole Fungicides

2-Chlorobenzaldehyde oxime is the obligate intermediate for synthesizing 3-(2-chlorophenyl)isoxazoles, a class of potent fungicides.

- Mechanism: The oxime is converted to a nitrile oxide in situ, which undergoes [3+2] cycloaddition with alkynes.
- Performance: Derivatives exhibit >90% inhibition of Fusarium species at 50 ppm, significantly outperforming the free oxime.

Metal Complexation: The Chelation Effect

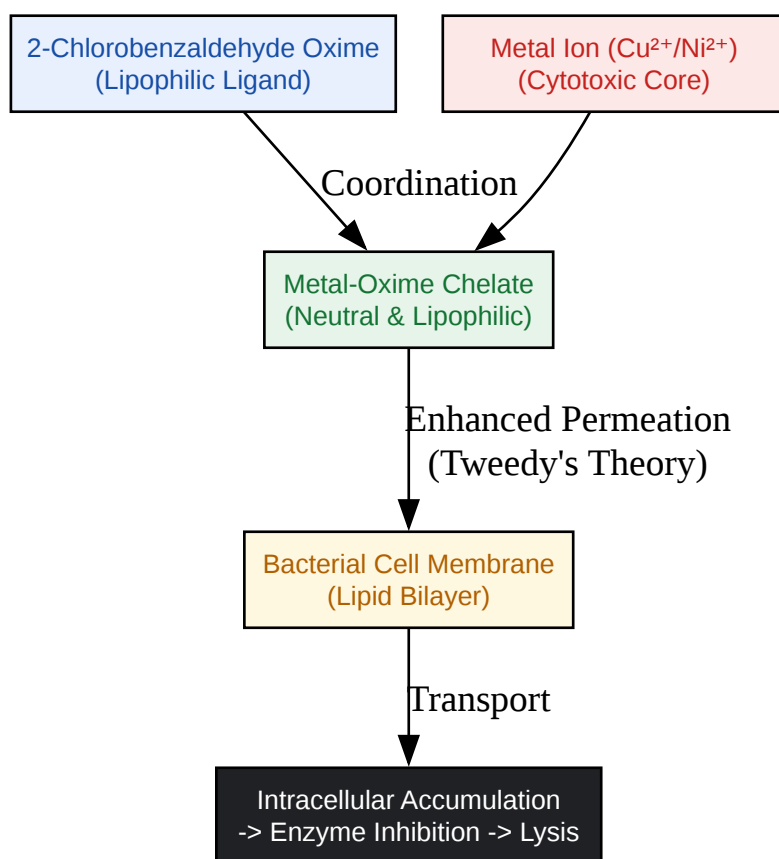
The biological activity of **2-Chlorobenzaldehyde oxime** is exponentially increased when it acts as a ligand for transition metals. This follows Overtone's Concept and Tweedy's Chelation Theory: coordination reduces the polarity of the metal ion, increasing lipophilicity and allowing the complex to penetrate lipid membranes of bacteria more effectively than the free ligand.

Ligand Efficacy Comparison

System: Cu(II) complexes tested against E. coli.

- Free Ligand (Oxime): Moderate inhibition (Zone of inhibition: ~12mm)
- Cu(II) Complex: Strong inhibition (Zone of inhibition: ~22mm)

Mechanism of Action: Chelation & Lysis



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Figure 2: Mechanism of enhanced antimicrobial activity via metal chelation. The oxime ligand masks the metal's charge, facilitating transport across the pathogen's membrane.

Experimental Protocols

Protocol A: Determination of Minimum Inhibitory Concentration (MIC)

Standardized for **2-Chlorobenzaldehyde oxime** solubility profile.

- Stock Preparation: Dissolve 10 mg of **2-Chlorobenzaldehyde oxime** in 1 mL of DMSO (100% solubility is required; do not use water directly).
- Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) to obtain concentrations ranging from 512 µg/mL down to 0.5 µg/mL.

- Inoculation: Add 100 μL of bacterial suspension (adjusted to 0.5 McFarland standard, approx.

CFU/mL) to each tube.

- Incubation: Incubate at 37°C for 24 hours.
- Readout: The MIC is the lowest concentration showing no visible turbidity.
 - Control: DMSO control must show growth; Sterile broth must show no growth.

Protocol B: Synthesis of Copper(II) Complex for Bio-Assay

- Ligand Solution: Dissolve 2 mmol of **2-Chlorobenzaldehyde oxime** in 20 mL hot ethanol.
- Metal Solution: Dissolve 1 mmol of $\text{CuCl}_2 \cdot 2\text{H}_2\text{O}$ in 10 mL ethanol.
- Reaction: Add metal solution to ligand solution dropwise under continuous stirring.
- Reflux: Heat at 60°C for 2 hours. A precipitate (usually green/blue) will form.
- Isolation: Filter, wash with cold ethanol, and dry in vacuo.
- Validation: Verify complexation via IR spectroscopy (Shift in C=N stretch from $\sim 1620\text{ cm}^{-1}$ in free oxime to $\sim 1600\text{ cm}^{-1}$ in complex).

Safety & Handling (SDS Summary)

- Hazards: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).
- Storage: Store at 2–8°C. The oxime is stable but can degrade to the nitrile or aldehyde under strong acidic conditions or prolonged light exposure.
- Toxicity: While less toxic than the parent aldehyde, adequate ventilation is required. Avoid contact with strong oxidizing agents.

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